![molecular formula C18H20N2O4 B10973274 3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973274.png)
3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach is the condensation of endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl isothiosemicarbazide with primary amines . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of epoxides.
Reduction: Formation of reduced bicyclic structures.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
Bicyclo[2.2.1]hept-5-ene-2,3-dione: A structurally related compound used in various synthetic applications.
Uniqueness
3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure with a piperazine moiety, which imparts specific chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medicinal chemistry research.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O4/c21-17(15-13-6-7-14(24-13)16(15)18(22)23)20-10-8-19(9-11-20)12-4-2-1-3-5-12/h1-7,13-16H,8-11H2,(H,22,23) |
InChI Key |
ILHMZKQAVNFOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3C4C=CC(C3C(=O)O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B10973193.png)
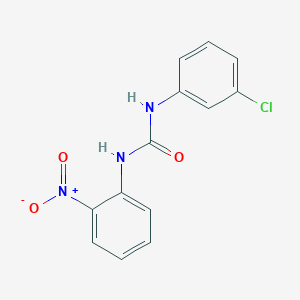
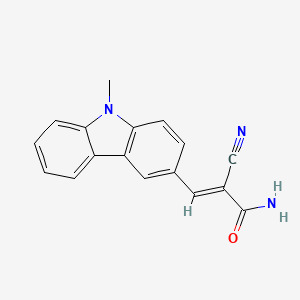
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10973205.png)
![{4-[(Naphthalen-1-yloxy)methyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B10973213.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10973215.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-nitrobenzamide](/img/structure/B10973225.png)
![11-[4-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10973240.png)
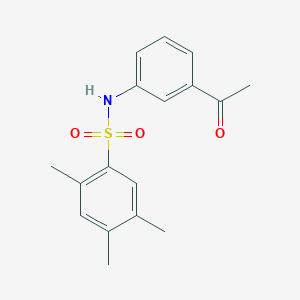


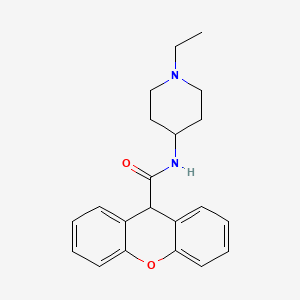
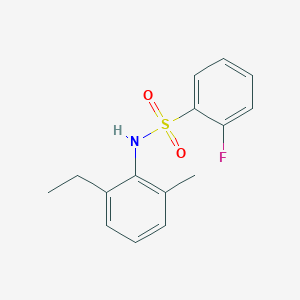
![2-{[(3-Acetylphenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10973269.png)
